2-Ethoxyquinoxaline
Overview
Description
2-Ethoxyquinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their unique chemical properties this compound is characterized by the presence of an ethoxy group attached to the second carbon of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyquinoxaline typically involves the condensation of o-phenylenediamine with ethyl glyoxalate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible results. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a quinoxaline-2-carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated or aminated quinoxaline derivatives.
Scientific Research Applications
2-Ethoxyquinoxaline has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits potential as an antimicrobial and antifungal agent, making it a candidate for drug development.
Medicine: Its derivatives are explored for their anticancer and antiviral properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Ethoxyquinoxaline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase or topoisomerase, leading to disruption of DNA replication and cell division. In anticancer applications, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the ethoxy group.
2-Methylquinoxaline: A similar compound with a methyl group instead of an ethoxy group.
2-Phenylquinoxaline: A derivative with a phenyl group at the second position.
Comparison: 2-Ethoxyquinoxaline is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This modification can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-ethoxyquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-13-10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCCVCXEWPCKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481573 | |
Record name | Quinoxaline, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57315-47-6 | |
Record name | Quinoxaline, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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